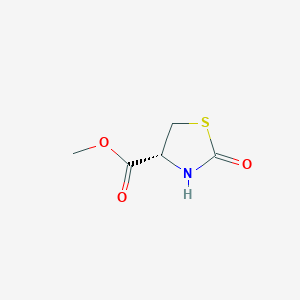

(R)-Methyl 2-oxothiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Methyl 2-oxothiazolidine-4-carboxylate is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-oxothiazolidine-4-carboxylate typically involves the cyclization of cysteine derivatives. One common method includes the reaction of L-cysteine with methyl acrylate under basic conditions, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-Methyl 2-oxothiazolidine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Glutathione Synthesis Enhancement

One of the primary applications of (R)-methyl 2-oxothiazolidine-4-carboxylate is its role in stimulating intracellular synthesis of glutathione, a crucial antioxidant in cellular defense mechanisms. Research indicates that this compound can enhance glutathione levels in various cell types, particularly those that are less permeable to traditional cysteine donors like N-acetyl-L-cysteine (NAC) .

Key Findings:

- Mechanism : The compound is converted within cells to produce cysteine, which is then utilized for glutathione synthesis. This conversion is facilitated by enzymes such as 5-oxo-L-prolinase .

- Therapeutic Use : It has been proposed for use in treating conditions where oxidative stress is prevalent, such as neurodegenerative diseases and certain cancers .

Topical Applications

The ester form of this compound can be utilized in topical formulations aimed at enhancing skin health by increasing local glutathione levels. Its lipophilicity allows it to penetrate skin barriers effectively, making it suitable for formulations targeting sensitive tissues .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals. Its utility stems from its ability to act as a precursor for more complex structures through reactions such as cyclization and functional group transformations.

Synthesis Applications:

- Cyclic Ureas and Oxazolidinones : The compound can be used to synthesize cyclic compounds through intramolecular reactions involving activated carbamate intermediates .

- Pharmaceutical Intermediates : It plays a role in the synthesis of drugs that require specific thiazolidine moieties for biological activity .

Case Study 1: Neuroprotection

A study demonstrated that administering this compound significantly increased glutathione levels in neuronal cells, leading to reduced oxidative damage and improved cell survival rates under stress conditions . This finding suggests potential applications in neuroprotection against diseases like Alzheimer's and Parkinson's.

Case Study 2: Muscle Degeneration

In a model of muscular dystrophy (mdx mice), supplementation with taurine alongside this compound resulted in decreased muscle necrosis and inflammation. This indicates its potential role as a therapeutic agent in muscle degenerative disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Enhances intracellular glutathione synthesis | Reduces oxidative stress |

| Topical Formulations | Used in creams and ointments for skin health | Improved penetration through skin barriers |

| Organic Synthesis | Serves as a reagent for synthesizing complex organic molecules | Versatile precursor for drug development |

| Neuroprotection | Protects neuronal cells from oxidative damage | Potential treatment for neurodegenerative diseases |

| Muscle Health | Reduces necrosis and inflammation in muscle tissues | Therapeutic potential in muscular dystrophies |

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-oxothiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The thiazolidine ring structure is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzymes related to inflammation or microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: Another thiazolidine derivative with significant biological activity.

Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

2-Oxothiazolidine-4-carboxylic acid: A closely related compound with similar chemical properties.

Uniqueness

®-Methyl 2-oxothiazolidine-4-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. Its specific configuration allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

(R)-Methyl 2-oxothiazolidine-4-carboxylate, a compound with significant biological relevance, is known for its various pharmacological properties. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring structure that contributes to its biological activity. Its chemical formula is C6H9NO3S, and it has a molecular weight of approximately 175.21 g/mol. The compound is often studied for its role as a cysteine pro-drug, which can influence cellular processes through the modulation of thiol levels.

Biological Activity Overview

The biological activities of this compound are primarily linked to its effects on cellular redox status and its interaction with various metabolic pathways. Key areas of interest include:

- Antitumor Activity : Studies have shown that this compound can sensitize tumor cells to chemotherapy agents by modulating glutathione (GSH) levels. For instance, in B16 melanoma models, treatment with this compound decreased GSH levels, enhancing the cytotoxic effects of cyclophosphamide .

- Oxidative Stress Response : The compound has been implicated in reducing intracellular reactive oxygen species (ROS), suggesting a protective role against oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression and treatment efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Glutathione Modulation : By decreasing GSH levels in tumor cells, the compound enhances their sensitivity to alkylating agents, thereby improving therapeutic outcomes in cancer treatments .

- Cysteine Delivery : As a pro-drug for cysteine, it facilitates the delivery of this amino acid to cells, which is crucial for various metabolic processes and antioxidant defense mechanisms .

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in redox signaling and apoptosis pathways, although detailed molecular targets remain to be fully elucidated.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on B16 Melanoma : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell proliferation and increased sensitivity to cyclophosphamide. In vivo studies further confirmed its antitumor efficacy by prolonging survival in mice with melanoma liver metastases .

- Oxidative Stress Defense : Research involving trophozoite cultures showed that derivatives of thiazolidine compounds significantly enhanced growth while reducing ROS levels, indicating their potential as protective agents against oxidative damage .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Thiazolidine derivative | Antitumor, antioxidant |

| L-Cysteine | Amino acid | Antioxidant, precursor for GSH |

| N-Acetylcysteine | Cysteine derivative | GSH precursor, protective against ROS |

Future Directions

Research on this compound is ongoing, with future studies focusing on:

- Elucidating specific molecular targets involved in its mechanism of action.

- Exploring its potential as an adjunct therapy in cancer treatment protocols.

- Investigating its effects on other diseases related to oxidative stress and inflammation.

Propiedades

IUPAC Name |

methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXIPBHVCVSPLR-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.